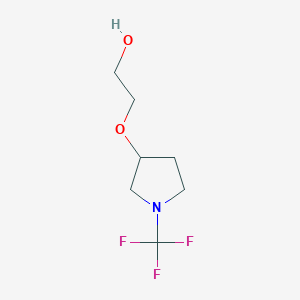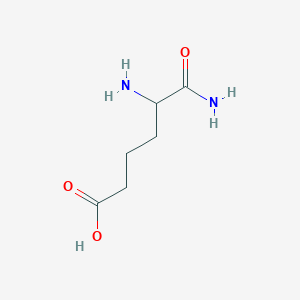
4-Methoxy-3-phenylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-phenylfuran-2(5H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a methoxy group at the 4-position and a phenyl group at the 3-position, making it a substituted furan derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-phenylfuran-2(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a phenyl-substituted acetoacetic ester, cyclization can be induced using a strong acid like sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-phenylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-phenylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Furan-2(5H)-one: A simpler furan derivative without the methoxy and phenyl substitutions.
3-Phenylfuran-2(5H)-one: Similar structure but lacks the methoxy group.
4-Methoxyfuran-2(5H)-one: Similar structure but lacks the phenyl group.
Uniqueness
4-Methoxy-3-phenylfuran-2(5H)-one is unique due to the presence of both methoxy and phenyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with specific molecular targets.
Properties
CAS No. |
54798-88-8 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-methoxy-4-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C11H10O3/c1-13-9-7-14-11(12)10(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
OLSVODBQFYTEFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


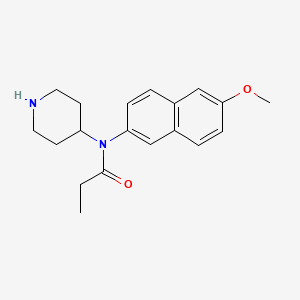
![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)
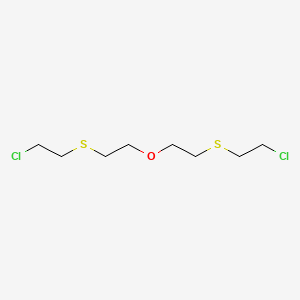
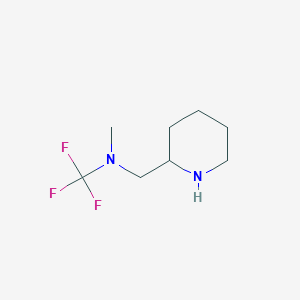
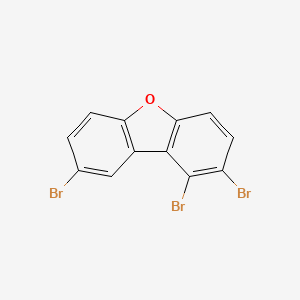

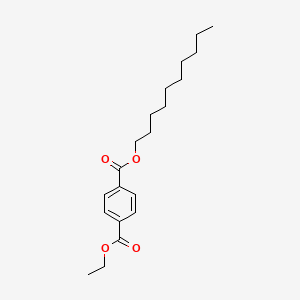
![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)
![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)


